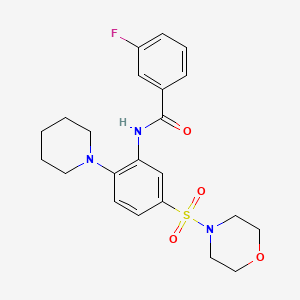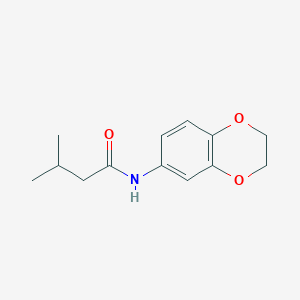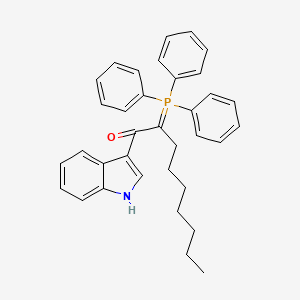
1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PhIP-Phos and has a unique structure that makes it a promising candidate for research.
Mecanismo De Acción
The mechanism of action of 1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one is not fully understood. However, it is believed that the compound interacts with specific receptors in cells, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one in lab experiments is its unique structure, which makes it a versatile compound that can be used in various applications. However, one of the limitations of using this compound is that it is challenging to synthesize, requiring expertise in organic chemistry.
Direcciones Futuras
There are numerous future directions for research involving 1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one. One potential area of research involves the development of new fluorescent probes for the detection of metal ions. Another potential area of research involves the further investigation of the anti-cancer properties of this compound, with the goal of developing new cancer treatments. Additionally, the anti-inflammatory properties of this compound could be further explored for the treatment of various inflammatory conditions.
Métodos De Síntesis
The synthesis of 1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one is a multi-step process that involves the reaction of indole with triphenylphosphine, followed by the reaction with a ketone. The synthesis of this compound requires expertise in organic chemistry and is typically carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research involves the use of this compound as a fluorescent probe for the detection of metal ions. It has also been studied for its potential use in drug development, as it has been shown to have anti-cancer properties.
Propiedades
IUPAC Name |
1-(1H-indol-3-yl)-2-(triphenyl-λ5-phosphanylidene)nonan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36NOP/c1-2-3-4-5-15-26-34(35(37)32-27-36-33-25-17-16-24-31(32)33)38(28-18-9-6-10-19-28,29-20-11-7-12-21-29)30-22-13-8-14-23-30/h6-14,16-25,27,36H,2-5,15,26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSROGGAIRQWTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

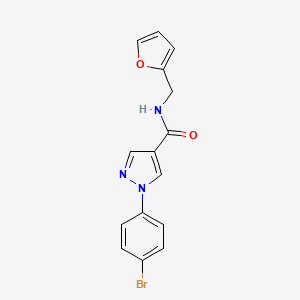
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7543679.png)
![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-5-morpholin-4-ylbenzoic acid](/img/structure/B7543682.png)

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7543690.png)
![2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid](/img/structure/B7543695.png)
![5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B7543713.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,4-difluorobenzamide](/img/structure/B7543721.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B7543727.png)
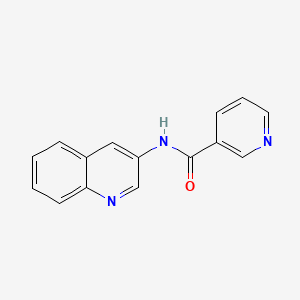
![2-{[(4-fluorobenzyl)(2-methoxyethyl)amino]methyl}-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543742.png)
